(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that features both imidazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps. One common method starts with the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate. This intermediate is then reacted with piperidine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for developing new medications.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine moiety can interact with various receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-imidazol-1-yl)phenyl)methanone: Similar structure but lacks the piperidine moiety.
(4-(1H-imidazol-1-yl)methyl)piperidine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The uniqueness of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone lies in its combination of functional groups. The presence of both imidazole and piperidine moieties, along with the trifluoromethyl group, provides a unique set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c18-17(19,20)15-3-1-2-14(10-15)16(24)23-7-4-13(5-8-23)11-22-9-6-21-12-22/h1-3,6,9-10,12-13H,4-5,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVJOJIKRTYKBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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